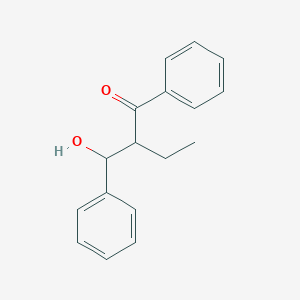
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group (C=O) attached to a butanone backbone, with additional phenyl and hydroxyphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylacetone with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 2-butanol, similar to the production of other ketones like methyl ethyl ketone. The process utilizes copper, zinc, or bronze catalysts at elevated temperatures ranging from 400 to 550 °C . This method ensures high conversion rates and selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butanone (Methyl Ethyl Ketone): A simpler ketone with similar chemical properties but lacking the aromatic and hydroxyphenylmethyl groups.
Acetophenone: An aromatic ketone with a phenyl group attached to the carbonyl carbon, but without the butanone backbone.
Benzophenone: Another aromatic ketone with two phenyl groups attached to the carbonyl carbon.
Uniqueness
1-Butanone, 2-(hydroxyphenylmethyl)-1-phenyl- is unique due to its combination of a butanone backbone with both phenyl and hydroxyphenylmethyl groups
Properties
CAS No. |
60669-63-8 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h3-12,15-16,18H,2H2,1H3 |
InChI Key |
CGPSUFGFQJIBML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
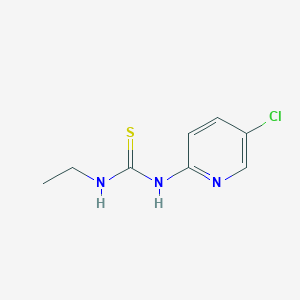
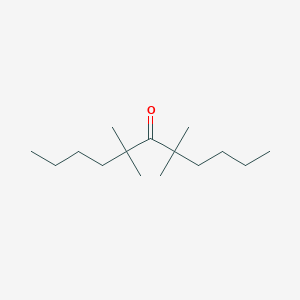
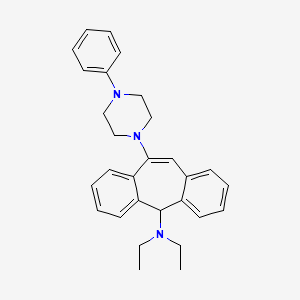
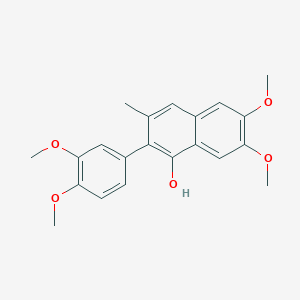
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
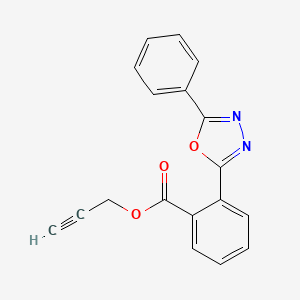
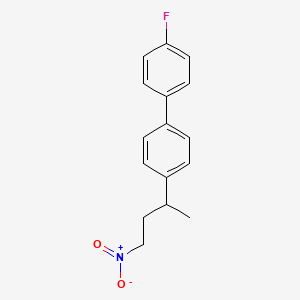
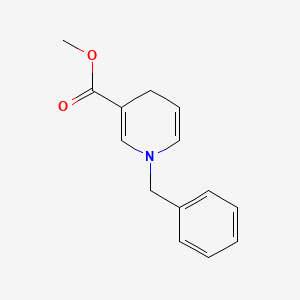
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
